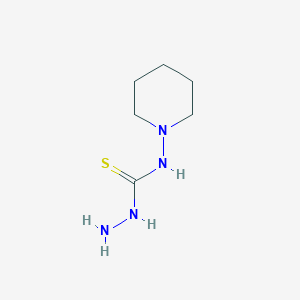

4-(N-Piperidino)-thiosemicarbazide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-amino-3-piperidin-1-ylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4S/c7-8-6(11)9-10-4-2-1-3-5-10/h1-5,7H2,(H2,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIUNSHBFMMYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC(=S)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654426 | |

| Record name | N-(Piperidin-1-yl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91469-16-8 | |

| Record name | N-(Piperidin-1-yl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 N Piperidino Thiosemicarbazide Systems

Primary Synthetic Routes for the Thiosemicarbazide (B42300) Core and Piperidine (B6355638) Moiety Integration

The foundational synthesis of 4-(N-piperidino)-thiosemicarbazide relies on established chemical transformations. These include condensation reactions to form the thiosemicarbazide backbone and specific strategies to introduce the piperidine ring.

The formation of the thiosemicarbazide core is typically achieved through condensation reactions. A common method involves the reaction of isothiocyanates with hydrazine (B178648) derivatives. mdpi.comscispace.comresearchgate.net For instance, reacting isothiocyanates with carboxylic acid hydrazides can produce a range of thiosemicarbazide derivatives. scispace.comresearchgate.net Another approach is the reaction of an aromatic amine with carbon disulfide and hydrazine hydrate (B1144303) in an ethanolic medium. taylorandfrancis.com The general synthesis of thiosemicarbazides often involves the condensation of isothiocyanates and derivatives of carboxylic acid hydrazides in ethanol (B145695) under reflux. scispace.com

Thiosemicarbazones, which are closely related derivatives, are synthesized by condensing thiosemicarbazides with aldehydes or ketones. researchgate.netjuniv.educhemmethod.com This reaction is often catalyzed by a few drops of a suitable acid, such as acetic acid, and can be carried out under reflux conditions. taylorandfrancis.com

Here is an interactive data table summarizing various condensation reactions for thiosemicarbazide formation:

Table 1: Condensation Reactions for Thiosemicarbazide Formation| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

|---|---|---|---|---|

| Isothiocyanates | Carboxylic acid hydrazides | Thiosemicarbazide derivatives | Ethanol, reflux | scispace.com |

| Aromatic amine | Carbon disulfide, Hydrazine hydrate | Thiosemicarbazide | Ethanol, reflux | taylorandfrancis.com |

| Thiosemicarbazide | Aldehydes or Ketones | Thiosemicarbazone | Acid catalyst, reflux | researchgate.nettaylorandfrancis.com |

| p-toluidine | NH4OH, CS2, Sodium chloroacetate, Hydrazine hydrate | 4-(p-tolyl) thiosemicarbazide | - | juniv.edu |

The integration of the piperidine moiety into the thiosemicarbazide structure is a critical step in the synthesis of the target compound. One strategy involves the use of a piperidine-containing starting material. For example, a series of benzaldehyde (B42025) thiosemicarbazide derivatives with a piperidine moiety were synthesized by reacting substituted piperidine with N,N'-thiocarbonyldiimidazole, followed by a reaction with hydrazine hydrate to create a key intermediate. mdpi.com This intermediate is then reacted with a substituted benzaldehyde. mdpi.com

Another approach involves a substitution reaction at the N–H position of piperidine. nih.gov For instance, piperidine can be reacted with 4-fluorobenzaldehyde (B137897) in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) at elevated temperatures to yield 4-piperidinyl-benzaldehyde. nih.gov This aldehyde can then be reacted with various thiosemicarbazides to produce the desired piperidine-based thiosemicarbazones. nih.gov The fungicidal activity of the resulting compounds has been shown to be enhanced by the presence of the piperidine ring. ajchem-a.comresearchgate.net

The synthesis of piperidine derivatives themselves can be achieved through various methods, including intramolecular cyclization and intermolecular annulation processes. mdpi.com These methods provide access to a wide range of substituted piperidines that can be used as building blocks. mdpi.com

Here is an interactive data table summarizing strategies for introducing the piperidine fragment:

Table 2: Introduction of the Piperidine Fragment| Starting Material | Reagents | Intermediate/Product | Conditions | Reference |

|---|---|---|---|---|

| Substituted piperidine | N,N'-thiocarbonyldiimidazole, Hydrazine hydrate | Piperidine-containing intermediate | Room temperature | mdpi.com |

| Piperidine | 4-Fluorobenzaldehyde, K2CO3, DMF | 4-Piperidinyl-benzaldehyde | 90°C, 12h | nih.gov |

| Piperidine | - | Piperidine derivatives | Intramolecular cyclization, Intermolecular annulation | mdpi.com |

Advanced Functionalization and Derivatization Techniques

Further modification of the this compound system allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. These modifications can be targeted at various positions within the molecule.

The N1 and N4 positions of the thiosemicarbazide backbone are common sites for functionalization. The modular nature of thiosemicarbazones (TSCs) allows for the introduction of various substituents at the N4-position by starting with appropriately functionalized amines. nih.gov These functionalized thiosemicarbazides can then be reacted with carbonyl compounds to introduce substituents at the N1 position. nih.gov For example, a range of N1,N4-substituted thiosemicarbazones have been synthesized using microwave-assisted methods. mdpi.com The synthesis often starts with the preparation of thiosemicarbazide intermediates from alkyl or aryl isothiocyanates and hydrazine hydrate or phenyl hydrazine. mdpi.com

The piperidine ring itself can be a target for further chemical modifications. Substitutions on the piperidine ring can influence the biological activity of the resulting compounds. nih.gov For instance, the introduction of a hydroxyl group on the piperidine ring has been shown to increase the inhibitory effect of certain derivatives. nih.gov The synthesis of piperidine analogs with substituents at the 4-position, such as carbomethoxyl, carboethoxyl, and methoxymethyl groups, has been reported. researchgate.net

Ring annulation, the formation of a new ring fused to an existing one, represents a more complex modification of the piperidine moiety. While specific examples for this compound are not detailed in the provided context, general methods for [3 + 3] annulation of enaminones and α-substituted cinnamic acids can lead to the formation of dihydropyridones and piperidinones, which are structurally related to piperidine. nih.gov

In recent years, there has been a significant shift towards more efficient and environmentally friendly synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of thiosemicarbazide derivatives can be significantly expedited using microwave irradiation, with reaction times being reduced from hours to just a few minutes. scispace.comresearchgate.net This technique has been successfully applied to the synthesis of N1,N4-substituted thiosemicarbazones, resulting in shorter reaction times and satisfactory yields. mdpi.comnih.gov

Green chemistry principles are also being increasingly applied to the synthesis of thiosemicarbazides and their derivatives. These approaches aim to reduce waste and use less hazardous substances. For example, solid-state reactions, such as ball-milling at room temperature, have been used for the quantitative synthesis of thiosemicarbazones without the need for solvents. nih.gov Solvent-free synthesis of thiosemicarbazide complexes has also been achieved by grinding the ligand with metal salts. nih.gov Additionally, the use of water as a solvent and natural catalysts like lemon juice are being explored as eco-friendly alternatives to conventional methods. researchgate.net

Here is an interactive data table summarizing microwave-assisted and green chemistry approaches:

Table 3: Microwave-Assisted and Green Chemistry Approaches| Reaction | Method | Advantages | Reference |

|---|---|---|---|

| Synthesis of thiosemicarbazide derivatives | Microwave irradiation | Rapid reaction (2-4 min), high yields | scispace.comresearchgate.net |

| Synthesis of N1,N4-substituted thiosemicarbazones | Microwave irradiation | Shorter reaction times (3-40 min), satisfactory yields | mdpi.comnih.gov |

| Synthesis of thiosemicarbazones | Ball-milling (solid-state) | Quantitative yield, solvent-free | nih.gov |

| Synthesis of thiosemicarbazide complexes | Grinding (solvent-free) | Avoids use of solvents | nih.gov |

| Synthesis of Schiff bases | Water as solvent, lemon juice as catalyst | Eco-friendly | researchgate.net |

Purification and Isolation Protocols for Synthesized Compounds

The successful synthesis of derivatives from this compound systems necessitates robust purification and isolation protocols to ensure the removal of unreacted starting materials, catalysts, and by-products. The literature consistently reports several key techniques, primarily recrystallization and washing, to obtain analytically pure compounds. The choice of method and solvent is highly dependent on the specific properties, such as polarity and solubility, of the target molecule.

Commonly, after the completion of a reaction, the crude solid product is first isolated by filtration. Subsequent purification is then achieved through one or more of the following methods:

Recrystallization: This is the most frequently cited method for purifying solid derivatives of thiosemicarbazides and their subsequent products like thiosemicarbazones. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals, while impurities remain in the mother liquor. The selection of an appropriate solvent or solvent system is critical for effective purification. Ethanol is a widely used solvent for this class of compounds. chemmethod.comjuniv.edu For instance, piperidinobenzyl semicarbazide (B1199961), a related Mannich base, has been effectively purified by recrystallization from methanol. In some cases, a mixture of solvents is employed to achieve the desired solubility characteristics. For example, derivatives of piperidin-4-one have been successfully recrystallized from mixtures such as ethanol-ethyl acetate (B1210297) and benzene-petroleum ether. chemrevlett.com

Washing: Simple washing of the filtered solid product with specific solvents is a common procedure to remove certain impurities. Water can be used to wash away unreacted water-soluble starting materials. Organic solvents are also used for washing; for instance, carbon tetrachloride has been used to remove unreacted benzaldehyde. In the case of metal complexes derived from thiosemicarbazide ligands, the isolated solids are often washed with solvents like cold 1,4-dioxan, ethanol, or diethyl ether to remove residual reactants and by-products. jocpr.comnih.gov

Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful purification technique. This method separates compounds based on their differential adsorption onto a stationary phase. A notable example involves the purification of certain piperidine derivatives using column chromatography with a mixture of ethyl acetate and hexane (B92381) (1:4 ratio) as the mobile phase. chemrevlett.com High-Performance Liquid Chromatography (HPLC) is also utilized, particularly for the analysis and separation of isomers, such as the E/Z diastereomers of thiosemicarbazones. nih.gov

The following tables summarize purification protocols reported for compounds structurally related to or derived from piperidine and thiosemicarbazide systems.

Table 1: Recrystallization Solvents for Piperidine and Thiosemicarbazide Derivatives

| Compound Class | Solvent System | Reference |

| Piperidinobenzyl Semicarbazide | Methanol | |

| 4-Aryl Thiosemicarbazones | Ethanol | juniv.edu |

| Thiazolidin-4-one Derivatives | Absolute Ethanol | chemmethod.com |

| 2,6-diaryl-3-(4-arylthio)piperidin-4-ones | Ethanol-Ethyl Acetate | chemrevlett.com |

| N-acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-ones | Benzene-Petroleum Ether | chemrevlett.com |

| Ethyl 5-(1-methyl-1h-tetrazol-5-ylthio)-4-oxo-2,6-substituted diphenylpiperidine-3-carboxylates | Methanol-Ethyl Acetate (3:7) | chemrevlett.com |

Table 2: Washing and Chromatographic Purification Methods

| Compound Class | Method | Solvents/Mobile Phase | Purpose | Reference |

| Piperidinobenzyl Semicarbazide | Washing | Water, Carbon Tetrachloride | Removal of unreacted semicarbazide and benzaldehyde | |

| Metal Complexes of Thiosemicarbazides | Washing | Cold 1,4-Dioxan | Removal of unreacted ligand/metal salts | jocpr.com |

| (E)-(4-(2-(benzo[d]thiazol-2-yl)hydrazono)methyl-2,6-diphenylpiperidin-1-yl)(phenyl)methanone | Column Chromatography | Ethyl Acetate & Hexane (1:4) | Isolation of pure product | chemrevlett.com |

| 3-methylcyclohexanone thiosemicarbazone | Dynamic HPLC | Polysaccharide-based chiral stationary phase | Diastereo- and enantioseparation | nih.gov |

Coordination Chemistry and Metal Complexation of 4 N Piperidino Thiosemicarbazide Derivatives

Principles of Ligand Design for Transition and Main Group Metal Ions

Denticity and Chelation Modes of 4-(N-Piperidino)-thiosemicarbazide Ligands (e.g., N,S-donors, O,N,S-donors)

Thiosemicarbazone ligands are well-recognized for their capacity to act as multidentate ligands, binding to metal centers through various donor atoms. The primary donor sites are the sulfur atom of the thiocarbonyl group and the nitrogen atom of the azomethine group.

N,S-Donors: In their most common coordination mode, thiosemicarbazones, including derivatives of this compound, act as bidentate N,S-donor ligands. mdpi.com This involves the formation of a stable five-membered chelate ring with the metal ion. mdpi.com The coordination typically occurs through the azomethine nitrogen and the sulfur atom, which can be either in the thione or thiol form after deprotonation. mdpi.comnih.gov

O,N,S-Donors: When the aldehyde or ketone precursor used to synthesize the thiosemicarbazone contains an additional donor group, such as a hydroxyl group, the resulting ligand can exhibit a higher denticity. For instance, pyridoxal-thiosemicarbazone (PLTSC) acts as an ONS-tridentate ligand, coordinating through the phenolic oxygen, azomethine nitrogen, and sulfur atoms. nih.gov This tridentate coordination often leads to the formation of stable complexes with enhanced biological activity. mdpi.com In some cases, the ligand can act as a tridentate O, N, and S donor, leading to the formation of four-coordinated square planar complexes. nih.gov

The flexibility in denticity and chelation modes allows for the design of ligands that can satisfy the specific coordination preferences of different metal ions.

Influence of Structural Features on Coordination Behavior

The coordination behavior of this compound and its analogs is significantly influenced by their structural characteristics.

Substituents on the N-terminal Nitrogen: The nature of the substituent on the N-terminal nitrogen atom (the piperidino group in this case) can affect the electronic properties and steric hindrance around the donor atoms, thereby influencing the stability and geometry of the resulting metal complexes.

Planarity of the Chelate Ring: The formation of a five-membered chelate ring is a common feature in the coordination of thiosemicarbazones. mdpi.com The planarity or distortion of this ring can be influenced by the substituents on the ligand and the nature of the metal ion. In some instances, the thiosemicarbazide (B42300) arm can lose planarity, leading to more complex coordination geometries. nih.gov

Deprotonation: Thiosemicarbazone ligands can coordinate to metal ions in both their neutral and deprotonated forms. Deprotonation of the ligand, typically at the N-H group adjacent to the sulfur atom, results in the formation of a thiosemicarbazonate. nih.gov This deprotonation can influence the charge of the resulting complex and its coordination mode.

Synthesis of Metal Complexes Involving this compound and its Analogs

The synthesis of metal complexes with this compound and related ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Preparation of Metal(II), Metal(III), and Metal(IV) Complexes (e.g., Co, Ni, Cu, Zn, Fe, Sn, Ce)

A wide variety of metal complexes have been synthesized using thiosemicarbazone ligands, including those with Co(II), Ni(II), Cu(II), Zn(II), Fe(III), and Sn(IV). jocpr.comuobasrah.edu.iqnih.govresearchgate.net The general procedure often involves refluxing a solution of the ligand and the metal salt in a solvent like ethanol (B145695). mdpi.comjocpr.com

Cobalt (Co): Cobalt(II) complexes of thiosemicarbazones have been synthesized and characterized. mdpi.comjocpr.com For example, Co(II) thiosemicarbazone complexes can be prepared by reacting CoCl₂·6H₂O with the ligand in ethanol. jocpr.com In some cases, the addition of a base like sodium acetate (B1210297) can lead to the formation of hexadentate metal complexes. mdpi.com

Nickel (Ni): Nickel(II) complexes are commonly prepared by reacting NiCl₂·6H₂O with the thiosemicarbazone ligand. jocpr.com These complexes can exhibit various geometries, including square planar and octahedral. mdpi.comnih.gov The formation of Ni(II) complexes with tridentate O, N, and S donor ligands has also been reported. nih.gov

Copper (Cu): Copper(I) and Copper(II) complexes of thiosemicarbazones are well-documented. mdpi.comnih.gov The synthesis often involves reacting a copper(II) salt with the ligand, which can sometimes lead to the reduction of Cu(II) to Cu(I). nih.gov Tetradentate copper complexes have been obtained by reacting N-substituted thiosemicarbazones with copper(I) salts. mdpi.com

Zinc (Zn): Zinc(II) complexes with thiosemicarbazone ligands have been synthesized and characterized. These complexes often exhibit an octahedral geometry.

Iron (Fe): Iron(III) complexes of 2-formylpyridine thiosemicarbazones have been prepared by reacting anhydrous ferric chloride with the respective ligands. nih.gov These complexes can exhibit a low-spin electronic configuration and an octahedral geometry. nih.gov

Tin (Sn): Dimethyltin(IV) complexes of thiosemicarbazone ligands have been synthesized by reacting the ligands with dimethyltin(IV) dichloride in ethanol. uobasrah.edu.iq These reactions yield six-coordinate tin(IV) complexes. uobasrah.edu.iqresearchgate.net

The synthesis of these complexes is often confirmed by various analytical techniques, including elemental analysis, molar conductance, and spectroscopic methods.

Formation of Homo- and Heterometallic Coordination Architectures

The versatility of thiosemicarbazone ligands also allows for the formation of more complex coordination architectures.

Homometallic Complexes: Binuclear nickel(II) and copper(II) complexes have been synthesized using thiosemicarbazone ligands. nih.gov These complexes feature two metal centers bridged by the ligand or other bridging groups.

Heterometallic Complexes: While less common, the potential for forming heterometallic complexes exists, where two different metal ions are incorporated into the same complex. Mixed-ligand complexes, where the thiosemicarbazone coordinates to a metal center that is also bound to other ligands, have also been reported. mdpi.comnih.gov For example, mixed-ligand Ni(II) complexes with thiosemicarbazone and triphenylphosphine (B44618) (PPh₃) have been synthesized. mdpi.comnih.gov

The ability to form these diverse architectures further highlights the rich coordination chemistry of thiosemicarbazone ligands.

Comprehensive Structural Elucidation of Coordination Compounds

The structures of metal complexes derived from this compound and its analogs are elucidated using a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of the ligand. Shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) and C=S (thiocarbonyl) bonds, upon complexation provide evidence for the involvement of the nitrogen and sulfur atoms in coordination. jocpr.comuobasrah.edu.iq The appearance of new bands corresponding to M-N and M-S vibrations further confirms the formation of the complex. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their complexes in solution. jocpr.comuobasrah.edu.iq Changes in the chemical shifts of protons and carbons near the donor atoms upon complexation provide insights into the coordination environment. uobasrah.edu.iq

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the ligands and complexes, confirming their composition. jocpr.com

Magnetic Susceptibility and Electronic Spectra: These measurements provide information about the electronic structure and geometry of the metal complexes. For example, the magnetic moment of a complex can indicate the number of unpaired electrons and the spin state of the metal ion. researchgate.net UV-Vis spectroscopy reveals electronic transitions within the complex, which can be characteristic of specific coordination geometries.

Single Crystal X-ray Diffraction Analysis for Solid-State Geometry and Bonding

Single crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. For complexes of this compound derivatives, this technique provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions.

The coordination of the thiosemicarbazone ligand to a metal ion often occurs through the sulfur atom and one of the nitrogen atoms of the hydrazine (B178648) moiety, forming a stable five-membered chelate ring. nih.gov The geometry around the metal center can vary significantly depending on the metal ion, its oxidation state, and the co-ligands present. Geometries such as distorted square planar, square pyramidal, and distorted tetrahedral have been observed. nih.govmdpi.com For example, in a copper(II) complex with a functionalized thiosemicarbazone, the geometry was described as ranging from square pyramidal to slightly distorted square pyramidal. mdpi.com

The bond lengths within the thiosemicarbazone moiety upon complexation provide insight into the electronic distribution. A lengthening of the C=S bond and a shortening of the adjacent C-N bond are often observed, suggesting a degree of delocalization and a contribution from a thiolate resonance form. benthamopenarchives.com

Here is an example of crystallographic data for a related thiosemicarbazone derivative:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) ** | V (ų) ** | Z | Ref. |

| MDPTAN | Monoclinic | P21/c | 16.324(4) | 15.179(4) | 17.650(5) | 104.98(5) | 4225(2) | 4 | researchgate.net |

| MDPTAN: t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone |

Spectroscopic Characterization (FT-IR, UV-Vis, NMR, Mass Spectrometry) of Ligands and Complexes

A combination of spectroscopic techniques is essential for characterizing both the free ligands and their metal complexes, providing valuable information that complements the data from X-ray diffraction.

FT-IR Spectroscopy: Infrared spectroscopy is particularly useful for identifying the donor atoms involved in coordination. Key vibrational bands of the thiosemicarbazide ligand shift upon complexation.

ν(N-H): The stretching vibration of the N-H groups, typically observed in the 3400-3250 cm⁻¹ region, can shift or diminish in intensity upon deprotonation and coordination to the metal ion. orientjchem.org

ν(C=N): The imine stretching frequency, found around 1630-1609 cm⁻¹, often shifts to lower or higher wavenumbers upon coordination of the azomethine nitrogen. orientjchem.org

ν(C=S): The band associated with the C=S stretching vibration, usually appearing in the 1255-988 cm⁻¹ range, is a key indicator of sulfur coordination. orientjchem.orgacs.org A shift to a lower frequency upon complexation suggests the coordination of the sulfur atom. jocpr.com

New Bands: The formation of new bands at lower frequencies can be attributed to the M-N and M-S stretching vibrations, providing direct evidence of coordination. jocpr.com

UV-Visible Spectroscopy: Electronic spectra provide information about the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex.

Ligand-centered transitions (π→π* and n→π*) are typically observed in the UV region.

Upon complexation, new bands may appear in the visible region due to d-d transitions, which are characteristic of the coordination geometry of the metal ion. For instance, copper(II) complexes with distorted square pyramidal geometry exhibit bands in specific regions that are distinct from those with square planar geometry. mdpi.com Charge transfer bands (ligand-to-metal or metal-to-ligand) can also be observed.

NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is a powerful tool for elucidating the structure of diamagnetic complexes in solution.

¹H NMR: The chemical shifts of protons, particularly those near the coordination sites (e.g., N-H and the azomethine C-H), can change significantly upon complexation. jocpr.comnih.gov The disappearance of the N-H proton signal can indicate deprotonation. jocpr.com

¹³C NMR: The resonance of the C=S carbon is particularly sensitive to coordination and can shift upon complexation. acs.org Changes in the chemical shifts of other carbon atoms in the ligand backbone also provide evidence of coordination.

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the synthesized ligands and their metal complexes. jocpr.com The fragmentation pattern can also provide structural information. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for characterizing metal complexes. nih.gov

Magnetic Susceptibility and Molar Conductance Investigations

Magnetic Susceptibility: This technique is used to determine the magnetic properties of the metal complexes, which provides insight into the oxidation state and spin state of the metal ion, as well as the geometry of the complex. For example, diamagnetic behavior in Ni(II) complexes suggests a square planar geometry, while paramagnetic behavior in Cu(II) complexes is consistent with the presence of an unpaired electron. researchgate.net

Molar Conductance: Molar conductance measurements in a suitable solvent (like DMF or DMSO) are used to determine the electrolytic nature of the complexes. researchgate.netuobasrah.edu.iq Low molar conductance values typically indicate that the complexes are non-electrolytes, meaning the anions are coordinated to the metal ion rather than existing as free ions in the solution. researchgate.net

Electrochemical Behavior Studies (e.g., Cyclic Voltammetry)

Cyclic voltammetry is employed to study the redox properties of the thiosemicarbazone ligands and their metal complexes. This technique can provide information about the stability of different oxidation states of the metal ion in the complex and the effect of the ligand environment on the redox potentials.

Studies on related thiosemicarbazone complexes have shown that the electrochemical behavior is influenced by the substituents on the ligand. electrochemsci.org The cyclic voltammograms of the complexes can show redox couples corresponding to the metal center (e.g., Cu(II)/Cu(I)). mdpi.com The reversibility of these redox processes can vary, with some being quasi-reversible and diffusion-controlled. mdpi.com The reduction process for some semicarbazone and their complexes has been found to be irreversible and diffusion-controlled. researchgate.net

Theoretical Approaches to Metal-Ligand Interactions

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has become a powerful tool for complementing experimental data and providing deeper insights into the electronic structure and bonding in metal complexes.

Analysis of Molecular Geometry, Electronic Structure, and Bonding Properties

DFT calculations can be used to optimize the molecular geometry of the ligands and their metal complexes. The calculated geometric parameters, such as bond lengths and angles, can be compared with the experimental data obtained from X-ray crystallography to validate the computational model. lpnu.ua

Furthermore, DFT allows for the analysis of the electronic structure, including the distribution of electron density and the nature of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they provide information about the reactivity and electronic transitions within the molecule.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a quantitative description of the bonding in terms of localized orbitals and can be used to understand charge transfer interactions between the metal and the ligand.

Mechanistic and in Vitro Biological Investigations of 4 N Piperidino Thiosemicarbazide Derivatives

Molecular Target Identification and Biological Pathway Modulation

The biological effects of 4-(N-Piperidino)-thiosemicarbazide derivatives are rooted in their ability to interact with and modulate the activity of various key biomolecules, including enzymes and nucleic acids.

Enzyme Inhibition Studies

Derivatives of this compound have been identified as potent inhibitors of several enzymes crucial for cellular function and disease progression.

Topoisomerase I/II: Certain 4-aryl/alkyl-1-(piperidin-4-yl)-carbonylthiosemicarbazides have demonstrated inhibitory activity against human topoisomerases I and II. mdpi.com For instance, 4-benzoylthiosemicarbazides showed notable inhibition of topoisomerase II at a concentration of 50 μM. mdpi.com A specific derivative, 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, was found to be a selective inhibitor of topoisomerase II, displaying almost complete inhibition at a 15 μM concentration. nih.gov The proposed mechanism for some of these inhibitors involves targeting the ATP-binding pocket of the enzyme. nih.gov Other thiosemicarbazide (B42300) derivatives have been shown to act as topoisomerase II poisons, stabilizing the covalent DNA-enzyme cleavage complex. nih.gov

Dihydrofolate Reductase (DHFR): The enzyme dihydrofolate reductase, essential for DNA synthesis, is a key target for antimicrobial and anticancer therapies. A series of 4-piperidine-based thiosemicarbazones exhibited potent inhibitory activity against DHFR, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. nih.gov The mechanism of action involves the disruption of the folate metabolism pathway. nih.gov

Urease: Piperidine (B6355638) derivatives have been identified as a class of urease inhibitors, with inhibitory activities in the micromolar range. researchgate.net Thiosemicarbazone derivatives have also shown significant urease inhibitory potential, with some compounds exhibiting IC50 values as low as 0.87 µM, acting as competitive inhibitors. brieflands.com

Cyclooxygenase (COX): Certain thiosemicarbazone derivatives incorporating a 4-[4-(piperidin-1-ylsulfonyl)phenyl] moiety have been investigated for their anti-inflammatory properties through cyclooxygenase inhibition. nih.gov One such derivative was identified as a potent and selective COX-1 inhibitor with an IC50 value of 1.89 ± 0.04 µM, while another acted as a nonselective inhibitor of both COX-1 and COX-2. nih.gov Molecular docking studies suggest that the diaryl ether and thiosemicarbazone groups are crucial for interacting with the active sites of COX enzymes. nih.gov

Monoamine Oxidase (MAO): Derivatives of piperidine have been explored as inhibitors of monoamine oxidases A and B, which are significant targets for neurodegenerative diseases. mdpi.com A study on thiosemicarbazone derivatives revealed that N-Cyclohexyl-2-[4-[(4-chlorophenyl)thio]benzylidene]hydrazine-1-carbothioamide was a potent and selective inhibitor of MAO-A. nih.gov Another study on pyridazinobenzylpiperidine derivatives identified compounds with high selectivity for MAO-B inhibition. mdpi.com

Acetylcholinesterase and Butyrylcholinesterase: In the context of Alzheimer's disease treatment, piperidine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One of the most potent inhibitors found was a 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride with an IC50 of 0.56 nM for AChE. nih.gov Thiosemicarbazone derivatives have also demonstrated inhibitory activity against both cholinesterase enzymes. mdpi.comuniroma1.it

α-Glucosidase: Thiosemicarbazide-linked quinoline-piperazine derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Some of these compounds showed significantly better inhibitory activity than the standard drug acarbose. Other piperazine (B1678402) derivatives have also been reported as noncompetitive inhibitors of yeast α-glucosidase. uwc.ac.za

Tyrosinase: Thiosemicarbazones are a well-documented class of tyrosinase inhibitors, an enzyme involved in melanin (B1238610) biosynthesis. Various derivatives have shown potent inhibition in the micromolar range, with some being significantly more effective than the standard inhibitor, kojic acid. The inhibitory mechanism is often attributed to the chelation of copper ions in the enzyme's active site by the thiourea (B124793) moiety.

D-Ala-D-Ala Ligase: Currently, there is a lack of specific research findings in the public domain regarding the direct inhibitory activity of this compound derivatives against D-Ala-D-Ala ligase.

Table 1: Enzyme Inhibition by this compound Derivatives and Related Compounds

| Enzyme | Compound Class/Derivative | Key Findings (IC50/Inhibition) | Reference(s) |

|---|---|---|---|

| Topoisomerase II | 4-Ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide HCl | Almost complete inhibition at 15 μM | nih.gov |

| Topoisomerase I/II | 4-Benzoylthiosemicarbazides | Topo II IC50 = 50 μM; Topo I inhibition at 100 μM | mdpi.com |

| DHFR | 4-Piperidine-based thiosemicarbazones | IC50 range: 13.70 - 47.30 µM | nih.gov |

| Urease | Piperidine derivatives | IC50 range: 31.97 - 254 µM | researchgate.net |

| COX-1 | 4-[4-(Piperidin-1-ylsulfonyl)phenyl]-1-[4-(4-cyanophenoxy)benzylidene]thiosemicarbazide | IC50 = 1.89 ± 0.04 µM | nih.gov |

| MAO-A | N-Cyclohexyl-2-[4-[(4-chlorophenyl)thio]benzylidene]hydrazine-1-carbothioamide | Potent and selective inhibition | nih.gov |

| MAO-B | Pyridazinobenzylpiperidine derivative (S5) | IC50 = 0.203 μM | mdpi.com |

| AChE | 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl | IC50 = 0.56 nM | nih.gov |

| α-Glucosidase | Thiosemicarbazide-linked quinoline-piperazine derivatives | Potent inhibition, some better than acarbose | |

| Tyrosinase | (E)-2-(4-hydroxybenzylidene)hydrazine-1-carbothioamide | IC50 = up to 41 times more effective than kojic acid |

Nucleic Acid Interaction Mechanisms

The interaction with DNA is another significant mechanism through which thiosemicarbazone derivatives exert their biological effects, particularly their antiproliferative activity. While direct studies on this compound are limited, research on structurally related compounds provides valuable insights.

Thiosemicarbazone derivatives, especially those with planar aromatic moieties, are known to bind to DNA. nih.gov The mode of interaction can vary, including intercalation between DNA base pairs and groove binding. For instance, novel acridine-thiosemicarbazone derivatives have been shown to interact with calf thymus DNA (ctDNA) with high affinity, with binding constants (Kb) ranging from 1.74 × 10^4 to 1.0 × 10^6 M−1. nih.gov Spectroscopic studies, including UV-Vis and fluorescence spectroscopy, have demonstrated both hyperchromic and hypochromic effects upon DNA binding, indicative of structural changes in the DNA helix. nih.gov

The interaction is not always simple intercalation. Some studies on metal complexes of thiosemicarbazones suggest that while they bind to DNA, the primary mode might not be classical intercalation, as evidenced by minimal changes in the DNA melting temperature. The presence of a protonated piperidine ring at physiological pH can enhance DNA affinity due to favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. Docking studies with some 5-nitro-thiophene-thiosemicarbazone derivatives suggest an interaction with the major groove of DNA, which may lead to an intercalating interaction mode.

In Vitro Biological Activity Profiling and Spectrum of Activity

The molecular interactions of this compound derivatives translate into a broad spectrum of in vitro biological activities, most notably antiproliferative and antimicrobial effects.

Antiproliferative Activity in Cancer Cell Lines

Derivatives of thiosemicarbazones, including those with piperidine moieties, have demonstrated significant antiproliferative activity against various cancer cell lines.

Specifically, in breast cancer cells, certain thiosemicarbazone derivatives have shown potent cytotoxic effects. For example, a platinum(II) complex of a steroid-thiosemicarbazone derivative exhibited cytotoxic activity similar to cisplatin (B142131) in both estrogen receptor-positive and triple-negative breast cancer cells, with the added benefit of reduced toxicity in healthy cell lines. Another study on 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride reported IC50 values of 146 ± 2 μM and 132 ± 2 μM in MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) breast cancer cells, respectively. nih.gov

A key mechanism underlying the antiproliferative activity of these compounds is the induction of cell cycle arrest. The aforementioned platinum(II) complex induced cell cycle arrest at the G0/G1 phase. Other thiosemicarbazone derivatives have been shown to cause mitotic arrest at the G2/M phase, leading to apoptosis in leukemia cell lines. The ability of these compounds to inhibit enzymes like topoisomerases and ribonucleotide reductase contributes significantly to their cell cycle inhibitory effects.

Table 2: Antiproliferative Activity of Piperidine-Thiosemicarbazone Derivatives in Breast Cancer Cells

| Compound/Derivative | Cell Line | Activity (IC50) | Mechanism | Reference(s) |

|---|---|---|---|---|

| 4-Ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide HCl | MCF-7 | 146 ± 2 μM | Topoisomerase II inhibition | nih.gov |

| 4-Ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide HCl | MDA-MB-231 | 132 ± 2 μM | Topoisomerase II inhibition | nih.gov |

| 4-Benzoylthiosemicarbazide (1) | MCF-7 | 124 ± 2 μM | Topoisomerase I/II inhibition | mdpi.com |

| 4-Benzoylthiosemicarbazide (1) | MDA-MB-231 | 120 ± 2 μM | Topoisomerase I/II inhibition | mdpi.com |

| Steroid-thiosemicarbazone platinum(II) complex (PtL₂) | Estrogen receptor (+) & Triple-negative breast cancer cells | Similar to cisplatin | G0/G1 cell cycle arrest |

Antimicrobial Efficacy Against Pathogenic Microorganisms

The thiosemicarbazide scaffold is also a well-established source of potent antimicrobial agents, with derivatives showing activity against a range of bacteria.

Derivatives containing the piperidine moiety have demonstrated notable antibacterial activity. For instance, certain (E)-4-[piperidino-N-alkoxy]stilbenes showed good antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov Some of these compounds were also effective against Bacillus subtilis and Streptococcus faecalis. nih.gov The mechanism of action for some thiosemicarbazones against bacteria involves the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.

The activity of these compounds is not limited to Gram-positive bacteria. A study on piperid-4-one derivatives, including a thiosemicarbazide derivative, showed antimicrobial activity against both Staphylococcus aureus (Gram-positive) and Enterobacter sp. (Gram-negative).

Of particular importance is the activity of these compounds against antibiotic-resistant strains. Thiosemicarbazones have shown promise in combating methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The antimicrobial activity of some of these compounds against MRSA is enhanced by the presence of metal ions like copper. mdpi.com The mechanism can involve the generation of hydrogen peroxide, contributing to the antimicrobial effect. mdpi.com

Table 3: Antibacterial Activity of Piperidine/Thiosemicarbazide Derivatives

| Compound Class/Derivative | Bacterial Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| (E)-4-[Piperidino-N-alkoxy]stilbenes | Staphylococcus aureus, Bacillus subtilis, Streptococcus faecalis | Good antibacterial activity | nih.gov |

| Piperid-4-one thiosemicarbazide derivative | Staphylococcus aureus, Enterobacter sp. | Displayed antimicrobial activity | |

| Thiosemicarbazone (R91) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity, enhanced by Cu2+ | mdpi.com |

| Thiosemicarbazide derivatives | Mycobacterium tuberculosis | Moderate tuberculostatic activity |

Antifungal Activity Against Fungal Pathogens

Derivatives of this compound have demonstrated notable antifungal properties against a variety of fungal pathogens. The mechanism of their antifungal action is thought to involve the disruption of fungal cell membrane function and the inhibition of protein synthesis, ultimately leading to fungal cell death. mdpi.com Studies have shown their effectiveness against pathogens such as Aspergillus flavus and various Candida species. mdpi.comnih.gov

The antifungal potential of thiosemicarbazide derivatives is well-recognized, though detailed mechanistic studies are ongoing. nih.gov It is suggested that the biological activity of these compounds may be linked to S-oxygenation. zenodo.org The ability of these compounds to diffuse through the semipermeable membrane of cell lines is a key factor in their activity. zenodo.org

In the search for new antifungal agents, a series of benzaldehyde (B42025) thiosemicarbazide derivatives incorporating a piperidine moiety were synthesized and evaluated. mdpi.com Many of these compounds exhibited moderate to good fungicidal activities. mdpi.com For instance, one derivative displayed excellent activity against Pythium aphanidermatum, Rhizoctonia solani, Valsa mali, and Gaeu-mannomyces graminis, with EC50 values below 10 μg/mL. mdpi.com Notably, its activity against Pythium aphanidermatum (EC50 = 1.6 μg/mL) was superior to the commercial fungicide azoxystrobin. mdpi.com

Research has also explored the synergistic effects of these derivatives. Certain 1,3,5-triazine (B166579) derivatives of thiosemicarbazides have shown excellent synergistic antifungal activity with fluconazole (B54011) against fluconazole-resistant Candida albicans. nih.gov One such compound also demonstrated moderate activity on its own against several Cryptococcus strains and Candida glabrata. nih.gov

The antifungal activity of 4-arylthiosemicarbazides has been linked to the enzyme N-myristoyltransferase (NMT). semanticscholar.org Specifically, derivatives bearing an isoquinoline (B145761) ring have been reported to be effective against several Candida species. semanticscholar.org The substitution of a p-chlorophenyl group at the phenyl ring of thiosemicarbazide has been shown to enhance anti-Candida activity. semanticscholar.org

Furthermore, a thiosemicarbazide derivative of camphene, N(4)-[2,2-dimethyl-3-methylnorbornane]-thiosemicarbazide (TIO C), exhibited an antifungal effect on Trichophyton mentagrophytes. mdpi.com It is suggested that TIO C acts on the fungal cell wall, as evidenced by distorted and swollen hyphae observed through scanning electron microscopy. mdpi.com

Table 1: Antifungal Activity of Selected this compound Derivatives

| Compound | Fungal Pathogen | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Benzaldehyde thiosemicarbazide derivative with piperidine | Pythium aphanidermatum | EC50 = 1.6 μg/mL | mdpi.com |

| Benzaldehyde thiosemicarbazide derivative with piperidine | Rhizoctonia solani | EC50 < 10 μg/mL | mdpi.com |

| Benzaldehyde thiosemicarbazide derivative with piperidine | Valsa mali | EC50 < 10 μg/mL | mdpi.com |

| Benzaldehyde thiosemicarbazide derivative with piperidine | Gaeu-mannomyces graminis | EC50 < 10 μg/mL | mdpi.com |

| 1-(3-Trifluoromethylbenzoyl)-4-(3-fluorophenyl)thiosemicarbazide | Candida albicans | - | mdpi.com |

| N(4)-[2,2-dimethyl-3-methylnorbornane]-thiosemicarbazide (TIO C) | Trichophyton mentagrophytes | MIC = 55 µmol/L | mdpi.com |

| Pyridine-derived thiosemicarbazone tin(IV) complex | Candida krusei | More active than fluconazole | nih.gov |

MIC: Minimum Inhibitory Concentration, EC50: Half maximal effective concentration.

Antitubercular and Antimalarial Activity against relevant strains

Thiosemicarbazide derivatives have been extensively investigated for their potential as antitubercular agents. These compounds are designed as analogs of Isoniazid, a primary antituberculosis drug, and often incorporate a pyridine (B92270) ring, a known carrier for antitubercular agents. nih.gov

A series of thiosemicarbazide derivatives were tested in vitro against four Mycobacterium strains: M. H37Ra, M. phlei, M. smegmatis, and M. timereck. nih.gov The most active compounds were those with a 2-pyridine ring, exhibiting Minimum Inhibitory Concentration (MIC) values in the range of 7.81–31.25 μg/mL. nih.gov One compound showed activity against M. smegmatis at a concentration of 7.81 μg/mL, while another was active against all tested strains at 15.625 μg/mL. nih.gov The antibacterial activity is strongly influenced by the position of the pyridine substituent relative to the thiosemicarbazide skeleton. mdpi.com

Further studies on piperidinothiosemicarbazone derivatives revealed significant activity against both standard and resistant M. tuberculosis strains. mdpi.com Derivatives with pyrrolidine (B122466) and piperidine attached to the pyridine ring at the C-6 position showed high tuberculostatic activity, with MIC values of 2–4 μg/mL against the standard strain and 0.5–1 μg/mL against a resistant strain. mdpi.com The potency of one derivative against the resistant strain was several times higher than the reference drug. mdpi.com

The antitubercular activity of these compounds is also linked to their lipophilicity. mdpi.com For a series of 2,6-disubstituted pyridine derivatives, it was observed that stronger antimycobacterial activity correlated with higher logP values, which is attributed to the unique structure of the M. tuberculosis cell wall that necessitates appropriately lipophilic drugs for better permeability and binding. mdpi.com

While the primary focus has been on antitubercular activity, the broad biological profile of thiosemicarbazides suggests potential for antimalarial activity as well, although specific studies on this compound against malarial strains were not prominently found in the provided search results.

Table 2: Antitubercular Activity of Selected this compound Derivatives

| Compound | Mycobacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Pyridine ring derivative | M. smegmatis | 7.81 μg/mL | nih.gov |

| 2-Pyridine ring derivative | M. H37Ra, M. phlei, M. smegmatis, M. timereck | 15.625 μg/mL | nih.gov |

| Piperidinothiosemicarbazone with pyrrolidine at C-6 | M. tuberculosis (standard) | 2–4 μg/mL | mdpi.com |

| Piperidinothiosemicarbazone with pyrrolidine at C-6 | M. tuberculosis (resistant) | 0.5–1 μg/mL | mdpi.com |

| Piperidinothiosemicarbazone with piperidine at C-6 | M. tuberculosis (standard) | 2–4 μg/mL | mdpi.com |

| Piperidinothiosemicarbazone with piperidine at C-6 | M. tuberculosis (resistant) | 0.5–1 μg/mL | mdpi.com |

MIC: Minimum Inhibitory Concentration.

Antioxidant Activity Assessment

Thiosemicarbazide derivatives, including those with a 4-(N-Piperidino) moiety, have been evaluated for their antioxidant properties using various in vitro assays. mdpi.com The antioxidant potential of these compounds is an area of significant interest due to the role of oxidative stress in various diseases. researchgate.net

Commonly used methods for assessing antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netnih.gov The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom, leading to the reduction of the purple DPPH radical. researchgate.net The ABTS assay is applicable to both hydrophilic and lipophilic antioxidant systems. nih.gov

Studies on various thiosemicarbazone derivatives have shown that some of these compounds possess significant antioxidant activity. mdpi.com For instance, certain thiosemicarbazones have demonstrated good antioxidant activity in the DPPH assay. researchgate.net The free radical scavenging activity of some thiosemicarbazide compounds has been attributed to the presence of an NH group from aromatic amines, which can donate a hydrogen atom to neutralize the DPPH radical. researchgate.net The resulting radical is stabilized by delocalization into the aromatic ring. researchgate.net

In one study, newly synthesized thiosemicarbazide derivatives were evaluated for their antioxidant activity, highlighting the importance of scavenging free radicals in the context of infections with pathogenic microorganisms. nih.gov Another study reported that two synthesized thiosemicarbazone derivatives exhibited the highest antioxidant activity, even surpassing the standard, Trolox. mdpi.com

Table 3: Antioxidant Activity of Selected Thiosemicarbazide Derivatives

| Compound/Derivative Series | Assay | Outcome | Reference |

|---|---|---|---|

| Thiosemicarbazone derivatives L and L2 | DPPH | Higher activity than Trolox standard | mdpi.com |

| Thiosemicarbazones 4a, 4b, and 4c | DPPH | Good antioxidant activity | researchgate.net |

| Aryloxy-linked trimethoxybenzyl-thiosemicarbazide hybrids | DPPH, FRAP | Strong activity | researchgate.net |

| Thiosemicarbazide compounds 3a-f | DPPH | Higher free radical scavenging activities | researchgate.net |

DPPH: 2,2-diphenyl-1-picrylhydrazyl, FRAP: Ferric Reducing Antioxidant Power.

Structure-Activity Relationship (SAR) Studies and Molecular Descriptors for Biological Effects

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity and for guiding the design of more potent compounds. nih.gov

For antifungal activity, significant molecular descriptors have been identified, including the electrostatic potential surface, the highest occupied molecular orbital (HOMO) energy, surface area, volume, and hydration energy. nih.gov The antifungal potency of 4-arylthiosemicarbazides appears to be related to HOMO, suggesting that the electron-donating ability of the molecule is a key factor. nih.gov The HOMOs of these compounds are often localized on the sulfur atom of the thiosemicarbazide core. nih.gov The presence of a piperidine moiety can significantly influence the biological activities, with compounds containing piperidine generally showing better fungicidal activity. mdpi.comresearchgate.net

In the context of antitubercular activity, SAR studies have revealed the importance of the substitution pattern on the pyridine ring. mdpi.com Derivatives with substituents at the C-6 position of the pyridine ring, particularly piperidine and pyrrolidine, exhibit strong activity. mdpi.com The basicity of the substituent on the heteroaromatic ring is also a critical factor for antituberculous activity. mdpi.com Furthermore, increased lipophilicity, as indicated by a higher logP value, correlates with enhanced antimycobacterial activity, likely due to better penetration of the mycobacterial cell wall. mdpi.com

For antibacterial activity against Gram-positive bacteria, the geometry of the molecule, especially at the N4-terminus of the thiosemicarbazide skeleton, has been found to determine the activity. nih.gov

Computational Biology and Chemoinformatics Applications

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This method has been widely applied to understand the mechanism of action of this compound derivatives.

In the context of antifungal activity, molecular docking studies have been employed to identify potential target enzymes. For 4-arylthiosemicarbazides, docking into the active sites of enzymes like sterol 14α-demethylase (CYP51), topoisomerase II, and N-myristoyltransferase (NMT) has indicated that both structural and electronic factors are important for ligand recognition. nih.gov NMT has been identified as a possible antifungal target for these compounds, with some derivatives showing more favorable binding affinity than the native ligand. nih.gov

For antitubercular activity, molecular docking studies have targeted Mycobacterium tuberculosis glutamine synthetase (MtGS). nih.govmdpi.comresearchgate.net The amino and carbonyl groups of the carbonylthiosemicarbazide spacer play a crucial role in interacting with the active site of MtGS, forming hydrogen bonds with key amino acid residues. mdpi.com Docking of quinolinone-thiosemicarbazone derivatives against enoyl-acyl carrier protein reductase (InhA) and decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1) has also been performed to predict their inhibitory potential. mdpi.com

In the realm of antibacterial agents, docking simulations suggest that thiosemicarbazides may inhibit DNA gyrase and topoisomerase IV by binding to their active sites, thereby disrupting DNA replication. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.

For quinolinone-based thiosemicarbazones with antituberculosis activity, a QSAR model was developed that highlighted the importance of van der Waals volume, electron density, and electronegativity in determining their anti-TB activity. mdpi.com

In another study, QSAR analysis was performed on thiosemicarbazone derivatives to correlate their structural properties with their antimicrobial activity. nih.gov The calculated pIC50 values, derived from the QSAR model, suggested that the reported compounds could be biologically useful. nih.gov It was noted that with an increase in the molecular mass or alkyl chain length, the pIC50 value generally increased. nih.gov

These computational approaches, in conjunction with experimental studies, provide a powerful platform for the rational design and optimization of this compound derivatives as potential therapeutic agents.

Molecular Dynamics Simulations to Explore Binding Conformations and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic interactions between ligands and their biological targets at an atomic level. For derivatives of this compound, MD simulations provide critical insights into their binding conformations, the stability of the ligand-receptor complexes, and the thermodynamic favorability of these interactions. These simulations model the movement of atoms over time, allowing researchers to observe how a compound and its target protein behave in a simulated physiological environment.

Studies have employed MD simulations to investigate the binding of thiosemicarbazone derivatives to various enzymes. mdpi.comnih.gov For instance, simulations can reveal the stability of a ligand within the active site of an enzyme, such as dihydrofolate reductase (DHFR), by analyzing metrics like the root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation. A stable RMSD profile suggests that the ligand maintains a consistent binding pose.

A key aspect explored through MD simulations is the network of interactions that stabilizes the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, simulations can identify specific amino acid residues, such as Ser-117 and Lys-15 in the transthyretin receptor, that form stable hydrogen bonds with the thiosemicarbazone derivative. mdpi.com The occupancy of these hydrogen bonds over the simulation time indicates their strength and importance for binding affinity. mdpi.com

Furthermore, MD simulations are used to calculate the binding free energy (ΔGbinding), which provides a quantitative measure of the affinity between the ligand and the protein. mdpi.com By comparing the binding free energies of different derivatives, researchers can predict which chemical modifications are likely to enhance binding potency. For example, the addition of certain functional groups might lead to more favorable interactions and a lower, more negative binding free energy, indicating stronger binding. mdpi.com Conversely, modifications that disrupt key interactions can result in a less favorable binding energy. mdpi.com

Table 1: Representative Findings from Molecular Dynamics Simulations of Thiosemicarbazone Derivatives

| Derivative Type | Simulation Target | Key Findings | Relevant Metrics |

|---|---|---|---|

| Piperidine-containing thiosemicarbazone | Dihydrofolate Reductase (DHFR) | Demonstrated stable binding in the active site, guiding rational drug design. nih.gov | Binding Affinity, Interaction Pattern nih.gov |

| Transthyretin Stabilizer (TKS14 derivative) | Val122Ile Transthyretin Variant | Binding was found to be thermodynamically favorable, with specific hydrogen bonds to Ser-117 and Lys-15 residues being crucial for the stable, two-point interaction. mdpi.com | Binding Free Energy (ΔGbinding), Hydrogen Bond Occupancy, SASA mdpi.com |

| Piperidine-containing hydrazone | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | The ligand-enzyme complexes maintained their overall structural stability and compactness throughout the simulation. nih.gov | Complex Stability nih.gov |

| N-acridine thiosemicarbazones | Lipid Membrane | Simulations revealed differences in the localization and penetration of derivatives within the lipid bilayer, with some able to reach the hydrophobic core. nih.gov | Penetration Depth, Interaction with Cholesterol nih.gov |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization.nih.gov

In the early stages of drug discovery, prioritizing compounds with favorable pharmacokinetic profiles is essential to reduce attrition rates in later developmental phases. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties offers a rapid and cost-effective method to evaluate the drug-like potential of novel compounds such as this compound derivatives. nih.govresearchgate.netfrontiersin.org Various computational models and software tools, like SwissADME and pkCSM, are utilized to predict these properties based on the chemical structure of the molecules. nih.govresearchgate.net

These predictive studies are critical for identifying candidates that are likely to be well-absorbed, distribute to the desired site of action, metabolize at an appropriate rate, and be cleared from the body effectively. For piperidine-derived thiosemicarbazones, in silico analyses have predicted generally good oral bioavailability. nih.gov

Key ADME parameters that are commonly evaluated for these derivatives include:

Absorption: Predictions often focus on human intestinal absorption (HIA) and Caco-2 cell permeability. High predicted HIA and permeability values suggest good potential for oral absorption. Many thiosemicarbazone derivatives have shown predictions for high gastrointestinal absorption. nih.govresearchgate.net

Distribution: Important predicted parameters include blood-brain barrier (BBB) penetration and plasma protein binding. The ability of a compound to cross the BBB is a critical consideration for drugs targeting the central nervous system. nih.gov The volume of distribution (VDss) is another parameter used to characterize how a drug is distributed in the body's tissues.

Metabolism: Predictions can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is important for predicting potential drug-drug interactions.

Excretion: The prediction of total clearance and potential as a substrate for transporters like P-glycoprotein helps in understanding how the compound is eliminated from the body.

The collective data from these in silico predictions, often combined under the umbrella of "drug-likeness," allows researchers to rank and select the most promising derivatives for synthesis and further in vitro and in vivo testing. nih.gov Compounds with predicted liabilities, such as poor absorption or potential toxicity, can be deprioritized or structurally modified to improve their ADME profile.

Table 2: Predicted ADME Properties for a Representative Set of Piperidine-Based Thiosemicarbazone Derivatives

| Compound ID | Gastrointestinal (GI) Absorption | Blood-Brain Barrier (BBB) Permeation | Water Solubility | P-glycoprotein Substrate | Drug-Likeness Violations (e.g., Lipinski's Rule) |

|---|---|---|---|---|---|

| Derivative A | High nih.gov | Yes nih.gov | Good nih.gov | No | 0 |

| Derivative B | High researchgate.net | Yes researchgate.net | Moderate nih.gov | Yes | 0 |

| Derivative C | High nih.gov | No | Good nih.gov | No | 0 |

| Derivative D | Low | No | Poor | Yes | 1 |

| Derivative E | High nih.gov | Yes nih.gov | Moderate nih.gov | No | 0 |

Advanced Analytical Techniques for Characterization of 4 N Piperidino Thiosemicarbazide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-(N-Piperidino)-thiosemicarbazide compounds, offering detailed insights into the connectivity and chemical environment of individual atoms.

Proton (1H) NMR Spectroscopy for Structural Connectivity and Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment, providing a fingerprint of the molecular structure.

In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the piperidine (B6355638) ring protons, the N-H protons of the thiosemicarbazide (B42300) backbone, and any substituent protons can be observed. For instance, the protons of the piperidine ring typically appear as multiplets in the upfield region of the spectrum. The protons attached to nitrogen atoms, such as the N-H protons of the thiosemicarbazide moiety, are often observed as broader signals due to quadrupole effects and exchange phenomena. Their chemical shifts can be sensitive to solvent and temperature. spectrabase.comspectrabase.com

Table 1: Representative ¹H NMR Spectral Data for a this compound Analog

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Piperidine CH₂ (α to N) | 2.50-2.70 | m |

| Piperidine CH₂ (β, γ to N) | 1.50-1.70 | m |

| NH (hydrazine) | 8.0-9.0 | br s |

| NH (thioamide) | 9.5-10.5 | br s |

| NH₂ | 4.5-5.5 | br s |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used. 'm' denotes multiplet, and 'br s' denotes broad singlet.

Carbon (13C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the this compound structure gives rise to a distinct signal in the ¹³C NMR spectrum.

The most downfield signal in the spectrum is typically attributed to the thiocarbonyl carbon (C=S) of the thiosemicarbazide group, appearing in the range of δ 180-190 ppm. The carbon atoms of the piperidine ring resonate at higher field strengths. The chemical shifts of these carbons provide valuable information for confirming the integrity of the piperidine ring and its attachment to the thiosemicarbazide unit.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=S (thiocarbonyl) | 180-190 |

| Piperidine C (α to N) | 50-60 |

| Piperidine C (β, γ to N) | 20-30 |

Note: Chemical shifts are approximate and can be influenced by substituents and solvent conditions.

Nitrogen (15N) NMR Spectroscopy for Nitrogen Atom Characterization

While less common than ¹H and ¹³C NMR, Nitrogen-15 NMR (¹⁵N NMR) spectroscopy can provide direct information about the chemical environments of the nitrogen atoms within the this compound structure. This technique can be particularly useful for distinguishing between the different nitrogen atoms of the thiosemicarbazide chain and the piperidine ring, offering further confirmation of the molecular structure.

Two-Dimensional (2D) NMR Experiments (e.g., COSY, NOESY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and elucidating the complete molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the piperidine ring and the thiosemicarbazide backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the conformation of the molecule, for example, the relative orientation of the piperidine ring with respect to the thiosemicarbazide chain. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds). This is invaluable for connecting different structural fragments of the molecule, such as linking the piperidine ring to the thiosemicarbazide moiety through the N-N bond. nih.gov For instance, a correlation between the α-protons of the piperidine ring and the carbon atom of the thiosemicarbazide group would definitively confirm their connectivity.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The N-H stretching vibrations of the hydrazine (B178648) and thioamide groups typically appear as a series of bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the piperidine ring are observed around 2800-3000 cm⁻¹. A strong band in the region of 1500-1600 cm⁻¹ is often attributed to the C=S stretching vibration, a key indicator of the thiosemicarbazide functionality. Other important bands include those for N-H bending and C-N stretching.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (hydrazine, thioamide) | Stretching | 3100-3400 |

| C-H (piperidine) | Stretching | 2800-3000 |

| C=S (thiocarbonyl) | Stretching | 1500-1600 |

| N-H | Bending | 1400-1500 |

| C-N | Stretching | 1200-1300 |

Note: The exact positions of the absorption bands can vary slightly depending on the physical state of the sample and intermolecular interactions.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between different molecular orbitals. The absorption of UV or visible light promotes electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals.

The UV-Vis spectrum of this compound typically shows absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, arise from the excitation of electrons in the π-bonding orbitals of the C=S group. The n → π* transitions, which are usually weaker, involve the excitation of non-bonding electrons (from the nitrogen and sulfur atoms) into anti-bonding π* orbitals. The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of any conjugated systems within the molecule. For instance, the UV-Vis spectrum of piperidine itself shows specific absorption characteristics that can be compared to those of the larger compound. researchgate.net

Table 4: Typical UV-Vis Absorption Maxima (λmax) for a Thiosemicarbazide Moiety

| Electronic Transition | Wavelength Range (nm) |

| π → π | 230-280 |

| n → π | 300-350 |

Note: The exact λmax values can shift depending on the specific molecular structure and the solvent used.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for probing its structure through fragmentation analysis. In electrospray ionization mass spectrometry (ESI-MS), the molecule is typically protonated to form the [M+H]⁺ ion, the mass-to-charge ratio (m/z) of which provides the molecular weight.

The fragmentation of thiosemicarbazide derivatives in the mass spectrometer is influenced by the substituents on the thiosemicarbazide core. For instance, in related thiosemicarbazones, common fragmentation pathways involve the cleavage of the C-N bond adjacent to the C=N bond. For cyclic amines like piperidine, a characteristic fragmentation is the loss of the entire ring system or fragments thereof. The fragmentation pattern of this compound would be expected to show characteristic losses related to the piperidine ring and the thiosemicarbazide moiety.

A key fragmentation pathway for many aromatic sulfonamides involves the unique loss of SO₂. While not directly analogous, this highlights how fragmentation is guided by the stability of the resulting fragments and the strength of the chemical bonds. The fragmentation of this compound would likely proceed through the most stable carbocation intermediates.

Table 1: Representative Mass Spectrometry Fragmentation Data for a Related Piperidine-Containing Thiosemicarbazone Data presented is for a closely related compound to illustrate typical fragmentation patterns.

| Fragment Ion | m/z (relative intensity, %) | Proposed Structure/Loss |

|---|---|---|

| [M+H]⁺ | 263 (100) | Molecular Ion |

| [M+H - H₂S]⁺ | 229 (45) | Loss of hydrogen sulfide |

| [C₅H₁₀N]⁺ | 84 (60) | Piperidine fragment |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of crystalline solids. These methods are crucial for understanding the conformation, bond lengths, bond angles, and intermolecular interactions of this compound.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify the crystalline phases of a bulk sample. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline solid. For this compound, PXRD would be used to confirm the crystalline nature of a synthesized batch, identify different polymorphs if they exist, and assess sample purity. The positions and relative intensities of the diffraction peaks are determined by the crystal lattice parameters. For example, studies on related N-4-disubstituted thiosemicarbazones show that they can crystallize in various systems, such as monoclinic or triclinic, and their PXRD patterns are used to determine these crystal systems. isca.me

For a definitive determination of the molecular structure, single-crystal X-ray diffraction is employed. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. The analysis of single crystals of related thiosemicarbazone derivatives containing a piperidine moiety has revealed important structural features. researchgate.net For instance, the piperidine ring typically adopts a chair conformation. The thiosemicarbazone backbone can exhibit different conformations, and intermolecular hydrogen bonding often plays a significant role in stabilizing the crystal packing. researchgate.netotago.ac.nz A single-crystal X-ray diffraction study of this compound would provide definitive information on its molecular geometry and intermolecular interactions in the solid state. nih.gov

Table 2: Representative Single Crystal X-ray Diffraction Data for a Related Piperidine-Containing Thiosemicarbazone Data presented is for a closely related compound to illustrate typical crystallographic parameters.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.324(4) |

| b (Å) | 15.179(4) |

| c (Å) | 17.650(5) |

| β (°) | 104.98(5) |

| Volume (ų) | 4225(2) |

| Z | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This experimental data is compared with the theoretical percentages calculated from the molecular formula of this compound (C₆H₁₄N₄S). A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition. This technique is routinely used in the characterization of newly synthesized thiosemicarbazide derivatives. mdpi.commdpi.comjocpr.comnih.govuobasrah.edu.iq

Table 3: Representative Elemental Analysis Data for a Related Thiosemicarbazide Derivative Data presented is for a closely related compound to illustrate typical elemental analysis results.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 45.53 | 45.72 |

| H | 3.57 | 3.73 |

| N | 18.75 | 19.09 |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Stability